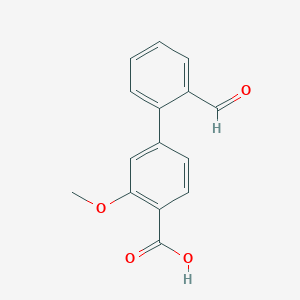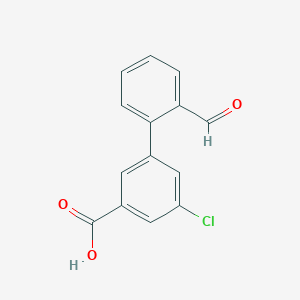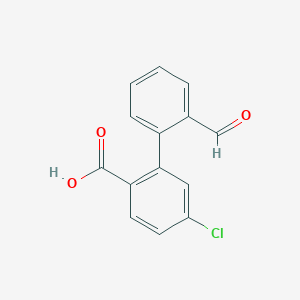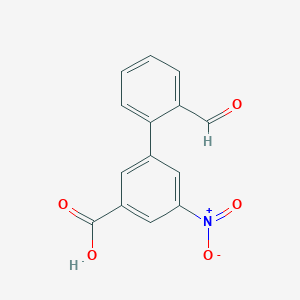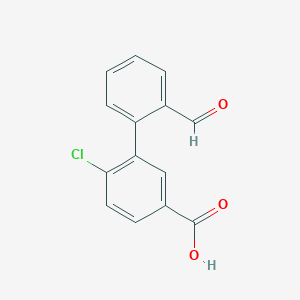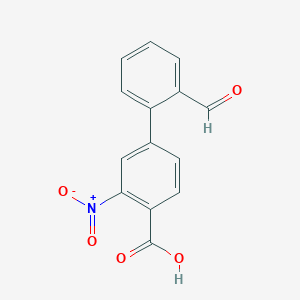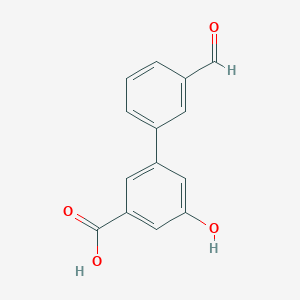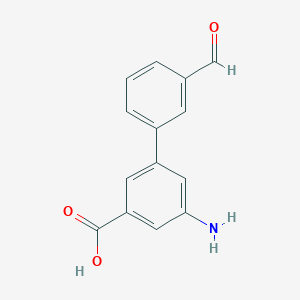
5-Fluoro-2-(3-formylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(3-formylphenyl)benzoic acid (5F2FB) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 194-196 °C. 5F2FB is a versatile compound that is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It also has a variety of biochemical and physiological effects, which makes it a useful tool for laboratory experiments.
Applications De Recherche Scientifique
5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a catalyst for the synthesis of organic compounds. It is also used in the synthesis of pesticides, dyes, and other organic compounds. In addition, 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% is used as a fluorescent probe for the detection of reactive oxygen species and as a fluorescent marker for the detection of organophosphates.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% is not well understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with a target molecule. This reaction is believed to be catalyzed by the presence of sulfuric acid, which acts as a proton donor. The reaction is believed to occur through a series of steps, including the formation of a carbocation intermediate, followed by a nucleophilic attack on the carbocation. This reaction results in the formation of a new bond between the two molecules, which then undergoes further reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory and anti-oxidant effects, as well as some effects on the metabolism of lipids and carbohydrates. In addition, 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been found to have some activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments include its high purity and its availability in a variety of forms. It is also relatively stable and can be stored for long periods of time. The main limitation of using 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments is that it is a hazardous compound and should be handled with caution.
Orientations Futures
There are several possible future directions for the use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments. One possible direction is to explore the use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in the synthesis of new organic compounds. Another possible direction is to investigate the biochemical and physiological effects of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% on different cell types. Additionally, further research could be done to explore the potential applications of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in the pharmaceutical industry. Finally, further research could be done to explore the potential use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% as a fluorescent probe for the detection of reactive oxygen species and organophosphates.
Méthodes De Synthèse
The synthesis of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been studied in detail and several methods have been developed. The most commonly used method involves the reaction of 3-formylphenol with fluorobenzene in the presence of a catalytic amount of sulfuric acid. This reaction results in the formation of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% with a yield of 95%. Other methods, such as the reaction of 3-formylphenol with trifluoromethanesulfonic anhydride, have also been reported.
Propriétés
IUPAC Name |
5-fluoro-2-(3-formylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMJXAJSVHTJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688873 |
Source


|
| Record name | 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-87-9 |
Source


|
| Record name | 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

